(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate
Description
(E)-tert-Butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring with fluorine and methoxy substituents at the 3- and 4-positions, respectively. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of alcohols via reduction (e.g., using DIBAL-H to yield (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol) . Its structural features—such as the electron-withdrawing fluorine atom and bulky tert-butyl ester—influence reactivity, solubility, and metabolic stability, making it relevant for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
tert-butyl (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-14(2,3)18-13(16)8-6-10-5-7-12(17-4)11(15)9-10/h5-9H,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJXQXDKPYMNO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Ethyl (E)-3-(3-Fluoro-4-Methoxyphenyl)acrylate (3d)
- Structure : Ethyl ester analog with identical phenyl substituents.
- Synthesis : Synthesized via Pd-catalyzed C–H olefination of 2-fluoroanisole with ethyl acrylate, yielding 30% isolated product .
- Properties : Lower molecular weight (238.3 g/mol) compared to the tert-butyl variant (282.3 g/mol). Exists as a pale yellow oil, contrasting with the solid state of intermediates like SI-25 .
- Applications : Used in regioselective olefination studies, highlighting the role of ester bulkiness in reaction efficiency .
b) Tert-Butyl (E/Z)-3-(2-Methoxyphenyl)-2-(Trifluoromethyl)acrylate (E/Z-5g)
- Structure : Incorporates a trifluoromethyl group at the α-position and a 2-methoxyphenyl group.
- Synthesis : Prepared via Pd-catalyzed coupling of 2-iodoanisole with tert-butyl 2-(trifluoromethyl)acrylate, confirmed by NMR and HRMS .
- Properties : The trifluoromethyl group enhances electrophilicity, making it reactive in Diels-Alder reactions. Molecular weight: 316.3 g/mol.
- Contrast : The α-trifluoromethyl substitution diverges from the target compound’s unsubstituted acrylate backbone, altering electronic properties .
c) (E)-tert-Butyl 3-(2-Acetyl-5-Chlorophenyl)acrylate
- Structure : Features a chloro substituent and acetyl group on the phenyl ring.
- Synthesis: Derived from a palladium-catalyzed coupling of 1-(2-bromo-4-chlorophenyl)ethanone with tert-butyl acrylate .
- Applications : Intermediate in pharmaceutical synthesis, emphasizing the versatility of tert-butyl acrylates in drug discovery .
Ester Group Variations
a) Methyl 3-(3-(tert-Butyl)-4-Methoxyphenyl)acrylate
- Structure : Methyl ester analog with a tert-butyl group on the phenyl ring.
- Properties : CAS 401615-71-2; InChIKey: AOUBBWWYZNLXHV-VQHVLOKHSA-N. Lower steric hindrance compared to tert-butyl esters may enhance metabolic degradation .
b) Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Structure : Acrylate ester with a tetrahydrofurfuryl alkoxy group.
- Properties : Grouped with analogs due to shared metabolite (tetrahydrofurfuryl alcohol) and similar toxicity profiles. Molecular weight: 156.18 g/mol .
- Contrast : Lacks aromatic substituents, reducing conjugation effects critical in the target compound’s applications .
Heteroaromatic Analogs
Methyl 3-(2-Amino-4-Methoxypyridin-3-yl)acrylate
- Structure: Pyridine-based acrylate with amino and methoxy groups.
- Properties: Catalog #HB241-1; priced at $400/g.
Data Tables
Table 2: Physicochemical Properties
Key Research Findings
- Steric Effects : tert-butyl esters exhibit higher steric hindrance, reducing reaction rates in Pd-catalyzed couplings compared to ethyl or methyl esters .
- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, facilitating conjugate additions .
- Metabolic Stability : Bulky esters (e.g., tert-butyl) may slow enzymatic degradation compared to methyl/ethyl analogs, critical in drug design .
Biological Activity
(E)-tert-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate is an intriguing compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a reaction between tert-butyl acrylate and a suitable substituted phenol. The presence of the fluorine atom and methoxy group on the phenyl ring significantly influences the compound's reactivity and biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its role as a potential anticancer agent and its inhibitory effects on specific enzymes.
Anticancer Activity
Recent research indicates that compounds with acrylate moieties can exhibit cytotoxic effects against cancer cell lines. For instance, this compound has been evaluated for its ability to inhibit cell proliferation in various cancer types, including lung and breast cancer.
- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values in the low micromolar range. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.2 | Apoptosis via caspase activation |
| HCT116 | 4.8 | Cell cycle arrest |
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Mechanism : The compound acts as a competitive inhibitor, binding to the active site of HDAC enzymes, thereby altering histone acetylation status and influencing gene expression related to cell cycle regulation and apoptosis.
Pharmacological Implications
The dual action of this compound as both an anticancer agent and an enzyme inhibitor highlights its potential therapeutic applications. Its ability to modulate epigenetic factors makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Research Findings
A comprehensive analysis of the biological activity of this compound reveals several key findings:
- Selective Cytotoxicity : The compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their efficacy, suggesting a synergistic effect.
- Fluorine Substitution : The presence of fluorine in the structure is associated with increased lipophilicity, which may improve cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
